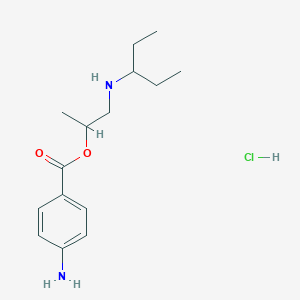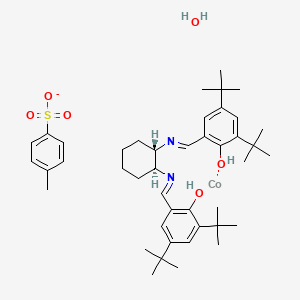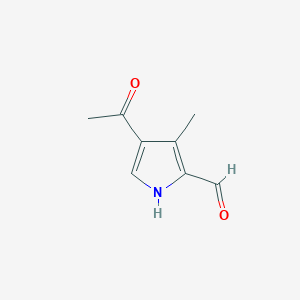
4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) is a heterocyclic organic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like carboxaldehyde, acetyl, and methyl on the pyrrole ring makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it suitable for the synthesis of complex pyrrole derivatives.
Industrial Production Methods
Industrial production of 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) typically involves large-scale chemical synthesis using similar condensation and cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products have diverse applications in synthetic chemistry and material science.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) include:
- Pyrrole-2-carboxaldehyde
- Pyrrole-2-aldehyde
- 2-Formylpyrrole
- 2-Pyrrolylcarboxaldehyde
- α-Pyrrolaldehyde
- 2-Pyrrolecarbaldehyde
- 2-Pyrrolecarboxaldehyde
Uniqueness
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) is unique due to the presence of multiple functional groups on the pyrrole ring, which enhances its reactivity and versatility in synthetic applications. The combination of carboxaldehyde, acetyl, and methyl groups provides distinct chemical properties that differentiate it from other pyrrole derivatives.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)11)3-9-8(5)4-10/h3-4,9H,1-2H3 |
InChI Key |
XXXHGFHHHUNHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




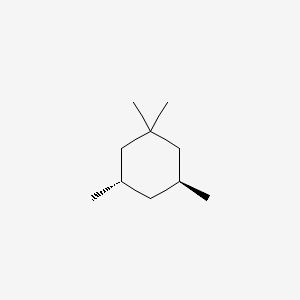
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
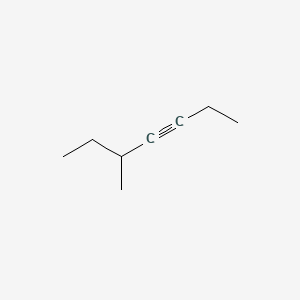

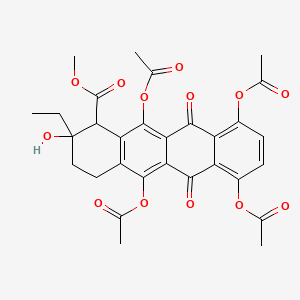
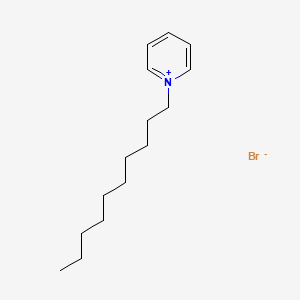

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
